molecular formula C10H13FN2O B3332050 6-Fluoro-2-pivaloylaminopyridine CAS No. 86847-87-2

6-Fluoro-2-pivaloylaminopyridine

Cat. No.: B3332050
CAS No.: 86847-87-2
M. Wt: 196.22 g/mol
InChI Key: BGMYXERKJFNAQO-UHFFFAOYSA-N
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Description

6-Fluoro-2-pivaloylaminopyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 6-position and a pivaloyl amide group (tert-butyl carboxamide) at the 2-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and drug discovery due to the unique properties imparted by fluorine, such as enhanced metabolic stability, lipophilicity, and bioavailability.

Properties

IUPAC Name

N-(6-fluoropyridin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMYXERKJFNAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-pivaloylaminopyridine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of 2-pivaloylaminopyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents make it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-pivaloylaminopyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Fluoro-2-pivaloylaminopyridine has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new drugs due to its unique chemical properties and potential biological activity.

    Materials Science: The compound is used in the synthesis of novel materials with specific properties, such as fluorinated polymers.

    Agrochemicals: It is used in the development of new agrochemicals with improved efficacy and environmental properties.

    Radiotherapy: Fluorinated pyridines, including this compound, are explored as potential imaging agents for cancer treatment.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-pivaloylaminopyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pivalamidopyridines

N-(6-Chloro-5-iodopyridin-2-yl)pivalamide
  • Structure : Chloro (Cl) at position 6, iodo (I) at position 5, and pivalamide at position 2.
  • Molecular Weight : ~366.58 g/mol (based on similar compounds in ).
  • Key Differences: The dual halogen substitution (Cl and I) increases molecular weight and polarizability compared to the mono-fluoro analog. This may enhance halogen bonding interactions but reduce solubility in aqueous media .
N-(6-Iodopyridin-2-yl)pivalamide
  • Structure : Iodo (I) at position 6, pivalamide at position 2.
  • Molecular Weight : ~334.11 g/mol (inferred from ).
  • Key Differences : The larger iodine atom introduces steric hindrance and enhances van der Waals interactions, making this compound suitable for radiopharmaceutical applications .
6-Fluoro-2-pivaloylaminopyridine
  • Structure : Fluorine (F) at position 6, pivalamide at position 2.
  • Molecular Weight : Estimated ~224.25 g/mol (calculated from standard pyridine derivatives).
  • Advantages : Fluorine’s small size and high electronegativity improve metabolic stability and membrane permeability compared to bulkier halogens like iodine .

Functional Group Variations

5-Fluoro-2-pivalamidonicotinic Acid
  • Structure : Fluorine at position 5, pivalamide at position 2, and carboxylic acid at position 3.
  • Molecular Weight : ~254.26 g/mol ().
  • Key Differences: The carboxylic acid group introduces polarity, enhancing solubility in polar solvents. This derivative is more reactive in coupling reactions (e.g., peptide synthesis) compared to the non-acid analog .
Methyl 6-Fluoropyridine-2-carboxylate
  • Structure : Fluorine at position 6, methyl ester at position 2.
  • Molecular Weight : 155.13 g/mol ().
  • Key Differences: The ester group is more labile than the pivalamide, making this compound a versatile intermediate for hydrolysis or nucleophilic substitution reactions.

Multi-Substituted Derivatives

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide
  • Structure : Chloro (Cl) at position 2, formyl (CHO) at position 4, iodo (I) at position 6, and pivalamide at position 3.
  • Molecular Weight : 366.58 g/mol ().
  • Key Differences : The formyl group enables Schiff base formation or condensation reactions, expanding its utility in synthetic chemistry. However, the multi-substitution complicates regioselective modifications .
Methyl 6-Chloro-5-pivalamidopicolinate
  • Structure : Chloro (Cl) at position 6, pivalamide at position 5, and methyl ester at position 2.
  • Molecular Weight : ~298.74 g/mol ().
  • Key Differences : Dual functional groups (ester and pivalamide) create a bifunctional scaffold for sequential modifications, though steric clashes may limit reactivity .

Research Implications

  • Fluorine vs. Other Halogens : Fluorine’s electronegativity and small size optimize pharmacokinetics, whereas iodine and chlorine enhance intermolecular interactions at the cost of solubility .
  • Pivalamide Group : The tert-butyl moiety in pivalamide improves metabolic stability but may reduce aqueous solubility compared to smaller amides .
  • Multi-Substituted Derivatives : These offer synthetic versatility but require careful design to avoid steric or electronic conflicts .

This analysis underscores the importance of substituent selection in tailoring pyridine derivatives for specific applications in drug development and materials science. Further studies should explore the biological activity and synthetic scalability of this compound relative to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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